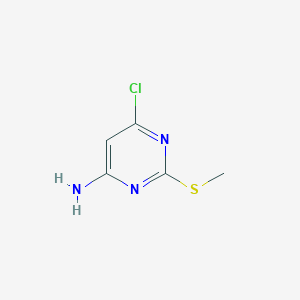
N-(4-Nitrophenyl)acetamid
Übersicht
Beschreibung
N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, has the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is also known by other names such as p-Acetamidonitrobenzene, p-Nitroacetanilide, p-Nitrophenylacetanilide, N-Acetyl-p-nitroaniline, N-Acetyl-4-nitroaniline, 4-Nitroacetanilide, and 4’-Nitroacetanilide .
Synthesis Analysis
N-(4-Nitrophenyl)acetamide is the initial molecule in the first step of a reduction reaction, which reacts with appropriate chloride acid (HCl) and a zinc (Zn) catalyst, producing N-phenylacetamide ammonium-ion .Molecular Structure Analysis
The molecular structure of N-(4-Nitrophenyl)acetamide consists of an acetamide group (CH3CONH-) attached to a nitrophenyl group (C6H4NO2). The nitrophenyl group is a benzene ring with a nitro group (-NO2) attached .Chemical Reactions Analysis
N-(4-Nitrophenyl)acetamide is involved in reduction reactions that typically produce amines as final products . It also participates in hydrogenation reactions .Physical And Chemical Properties Analysis
N-(4-Nitrophenyl)acetamide has a density of 1.340, a melting point of 213-215°C (lit.), a boiling point of 312.97°C (rough estimate), and a solubility of 2.2g/L at room temperature . It also has a vapor pressure of 6.77E-07mmHg at 25°C and a refractive index of 1.6180 (estimate) .Wissenschaftliche Forschungsanwendungen
Synthese von Farbstoffen und Pigmenten
N-(4-Nitrophenyl)acetamid: ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener Farbstoffe und Pigmente. Seine molekulare Struktur, die einen Benzolring mit einer Acetamidgruppe und einer Nitrogruppe in para-Stellung aufweist, macht es zu einem vielseitigen Vorläufer für die Herstellung einer Vielzahl von Farben . Die Fähigkeit der Verbindung, weitere chemische Umwandlungen zu durchlaufen, ermöglicht es Chemikern, neue Farbstoffe für Textilien, Tinten und Beschichtungen zu entwickeln.
Pharmazeutische Anwendungen
In der pharmazeutischen Industrie dient 4’-Nitroacetanilid als Halbfabrikat bei der Herstellung von pharmazeutischen Wirkstoffen (APIs). Seine Nitrogruppe kann chemisch zu einer Aminogruppe reduziert werden, die ein funktioneller Bestandteil in vielen Arzneimittelmolekülen ist. Diese Transformation ist essenziell für die Synthese von Analgetika, Antipyretika und anderen Arzneimitteln .
Sprengstoffherstellung
Die Nitrogruppe von This compound ist eine funktionelle Gruppe, die häufig in Sprengstoffen vorkommt. Die Verbindung kann als Ausgangsmaterial für die Synthese komplexerer nitroaromatischer Verbindungen verwendet werden, die wichtige Bestandteile in der Formulierung bestimmter Sprengstofftypen sind .
Analytische Chemie
4’-Nitroacetanilid: wird in der analytischen Chemie zur Identifizierung und Charakterisierung von Substanzen verwendet. Techniken wie FTIR-, UV-, TLC- und MS-Spektroskopie nutzen die einzigartigen spektralen Eigenschaften dieser Verbindung, um unbekannte Proben zu analysieren und das Vorhandensein bestimmter funktioneller Gruppen zu bestätigen .
Materialwissenschaften
In der Materialwissenschaft wird This compound wegen seines Kristallisationsverhaltens untersucht. Die Löslichkeit der Verbindung in verschiedenen Lösungsmitteln und ihre Fähigkeit, Kristalle unterschiedlicher Farbe zu bilden, sind von Interesse für die Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften .
Katalyseforschung
Die Verbindung wird auch in der Katalyseforschung untersucht, insbesondere im Zusammenhang mit Hydrierungsreaktionen. 4’-Nitroacetanilid kann als Modellsubstrat verwendet werden, um die Effizienz verschiedener Katalysatoren bei der Reduktion von Nitrogruppen zu Aminogruppen zu untersuchen, was eine grundlegende Reaktion in der organischen Synthese ist .
Wirkmechanismus
Target of Action
N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, is a synthetic nitro compound
Mode of Action
The mode of action of N-(4-Nitrophenyl)acetamide involves electrophilic aromatic substitution, where one or more nitro (NO2) groups are introduced into the molecule . This reaction is significant in organic synthesis and is fundamental to the activity of the compound.
Biochemical Pathways
Nitro compounds like n-(4-nitrophenyl)acetamide are often used as intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives .
Pharmacokinetics
The compound’s molecular weight of 1801607 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Action Environment
The action of N-(4-Nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. N-(4-Nitrophenyl)acetamide is soluble in hot water, alcohol, and ether, but almost insoluble in cold water . Therefore, the compound’s action may be influenced by the temperature and the presence of certain solvents in the environment.
Safety and Hazards
N-(4-Nitrophenyl)acetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Zukünftige Richtungen
N-(4-Nitrophenyl)acetamide has been used in various research studies, particularly in the field of organic chemistry. Its properties make it a useful compound in reactions such as reduction and hydrogenation . Future research may explore its potential applications in other chemical reactions and processes.
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLPDFELNCFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059290 | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104-04-1 | |
| Record name | N-(4-Nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Nitroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-NITROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of N-(4-Nitrophenyl)acetamide is C8H8N2O3, and its molecular weight is 180.16 g/mol. []
A: N-(4-Nitrophenyl)acetamide has been characterized using various spectroscopic techniques, including FT-IR, ESI-MS, 1H NMR, and 13C NMR spectroscopy. [, ] Researchers have also used UV-Vis spectroscopy to study its interactions with anions. [, ]
A: 4-Nitroacetanilide exhibits instability under acidic conditions. []
A: Yes, N-(4-Nitrophenyl)acetamide can be used as a colorimetric substrate to monitor the kinetics of proteases. The enzymatic hydrolysis of the amide bond can be followed spectroscopically using UV-Vis spectroscopy due to the release of 4-nitroaniline. []
A: Research has shown the serine proteases nattokinase and trypsin can hydrolyze the amide bond of 4-nitroacetanilide. [] Additionally, an acylamidase from Rhodococcus erythropolis TA37 has demonstrated the ability to hydrolyze N-substituted amides, with 4-nitroacetanilide potentially serving as a relevant substrate. []
A: Yes, computational studies comparing 4-nitroacetanilide and 4-nitrobenzanilide suggest that the observed differences in their enzymatic hydrolysis rates are likely due to differences in amide reactivity rather than differences in binding affinity to the protease. []
A: Replacing the methyl group in 4-nitroacetanilide with a phenyl ring to form 4-nitrobenzanilide significantly reduces its hydrolysis rate by proteases like nattokinase, trypsin, and pepsin. [] This suggests that the presence of a bulky substituent adjacent to the amide bond hinders enzymatic activity.
A: The presence of the amide group (-NHCOCH3) in N-(4-Nitrophenyl)acetamide provides a potential binding site for anions through hydrogen bonding. [, ] The nitro group (-NO2) enhances the electron-withdrawing nature of the molecule, influencing its electronic properties and interaction with anions. [, ]
A: Researchers utilize UV-Vis and 1H NMR spectroscopy to investigate the binding properties of N-(4-Nitrophenyl)acetamide with various anions. [, ] Changes in the UV-Vis absorption spectra and shifts in 1H NMR signals provide insights into the interaction mechanism and binding affinity.
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for quantifying N-(4-Nitrophenyl)acetamide in complex matrices like serum. []
A: While specific details on the environmental fate of N-(4-Nitrophenyl)acetamide are limited in the provided research, its degradation by bacterial hydrolysis has been investigated. [] This suggests a potential pathway for its breakdown in the environment.
A: The solubility of N-(4-Nitrophenyl)acetamide can vary depending on the solvent. It has shown solubility in dimethyl sulfoxide (DMSO) [, ], a common solvent for spectroscopic studies.
A: Yes, researchers are exploring various compounds with structural modifications to the N-(4-Nitrophenyl)acetamide scaffold to enhance anion detection. For example, incorporating N-(4-Nitrophenyl)acetamide units into thiacalix[4]arene structures has yielded effective anion receptors, some demonstrating selectivity for specific anions like fluoride. [, ]
A: N-(4-Nitrophenyl)acetamide has been utilized in various research areas for decades. Its use as a model compound for studying amide hydrolysis, particularly in the context of understanding enzyme mechanisms, dates back several years. [, ] Its application as a building block for synthesizing more complex molecules with potential biological activity is another area of longstanding interest. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]chrysene](/img/structure/B89444.png)




![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)





